3-Chloro-4-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Description
“3-Chloro-4-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the synthesis of 3-(Pyrrolidin-1-ylsulphonyl)pyridine can be achieved from Pyrrolidine and pyridine-3-sulfonyl chloride .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Intermediate Applications
The research into compounds structurally related to 3-Chloro-4-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine often focuses on their synthesis and potential applications as intermediates in the production of other chemical entities. For example, a study on the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for highly efficient herbicides like trifloxysulfuron, showcases the importance of such compounds in agricultural chemistry (Zuo Hang-dong, 2010).
Conducting Polymers and Electropolymerization
Research into the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes to produce conducting polymers highlights another potential application area. These monomers, due to their low oxidation potentials, can lead to polymers that are stable in their electrically conducting form, suggesting uses in electronic materials and devices (G. Sotzing, J. Reynolds, A. Katritzky, J. Soloducho, S. Belyakov, R. P. Musgrave, 1996).
Oxidation Reactions and Functionalized Pyridines
The development of methods for the oxidation of dihydropyridines to their corresponding pyridine derivatives under mild and heterogeneous conditions using solid acids is another example of the chemical utility of related compounds. Such oxidation processes are crucial for synthesizing functionalized pyridines, which are valuable in various chemical industries, including pharmaceuticals and materials science (M. Zolfigol, M. Bagherzadeh, K. Niknam, F. Shirini, I. Mohammadpoor‐Baltork, A. Ghorbani Choghamarani, M. Baghbanzadeh, 2006).
Catalytic Reactions and Redox Processes
The role of nitrates as redox co-catalysts in the aerobic Pd-catalyzed oxidation of unactivated sp(3)-C-H bonds, with oxygen derived from the solvent (acetic acid), points towards the catalytic potential of compounds within the same chemical space. Such catalytic systems are essential for the development of more efficient and sustainable chemical processes (Kara J. Stowers, A. Kubota, M. Sanford, 2012).
Properties
IUPAC Name |
3-chloro-4-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-13-9-17-6-3-14(13)21-11-4-7-18(10-11)22(19,20)12-2-1-5-16-8-12/h1-3,5-6,8-9,11H,4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPRWFVPCSAHBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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